tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-11(2,3)18-10(16)15-12-4-6-13(8-14,7-5-12)17-9-12/h4-9,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINMHTYEDVCKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminomethyl-substituted oxabicyclo[2.2.2]octane derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
Tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate is a chemical compound with a molecular formula of and a molecular weight of approximately 244.35 g/mol. It is characterized by a unique bicyclic structure and the presence of functional groups including a tert-butyl group, an aminomethyl moiety, and a carbamate functional group. The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amine and carbonic acid derivatives. The aminomethyl group can participate in nucleophilic substitution reactions, making the compound versatile for further chemical modifications.
Potential Applications
This compound has potential applications in various fields. Research indicates significant biological activity, particularly as a potential pharmaceutical agent. Its structure suggests possible interactions with biological targets such as enzymes or receptors involved in various metabolic pathways. Preliminary studies have shown its efficacy in cellular assays, although detailed mechanisms of action remain to be fully elucidated.
Scientific Research Applications
Studies exploring the interactions of this compound with biological macromolecules are crucial for understanding its mode of action. Initial findings suggest that it may interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects. Further investigation using techniques such as surface plasmon resonance or isothermal titration calorimetry could provide deeper insights into these interactions.
Structural Comparison
This compound shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate | Hydroxymethyl instead of aminomethyl | Moderate | Hydroxymethyl group may alter solubility |
| N-Boc amino acids | Carbamate structure | High | Commonly used in peptide synthesis |
| 1-Aminocyclohexane | Amino group on cycloalkane | Varies | Simpler structure with different reactivity |
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences, properties, and applications of the target compound and its analogs:
Key Comparative Analysis
Functional Group Reactivity: The aminomethyl group in the target compound enables amide bond formation or alkylation, critical in drug design . The hydroxymethyl analog () is suited for prodrug strategies (e.g., esterification to improve bioavailability) . The ethenyl derivative () offers a site for radical or electrophilic addition, useful in polymer crosslinking .
Bicyclic System Impact :
- The 2-oxabicyclo[2.2.2]octane core in the target compound provides greater steric hindrance and rigidity compared to the smaller 2.2.1 systems (e.g., 2-azabicyclo[2.2.1]heptane in ), influencing binding affinity in biological targets .
- The oxygen atom in the oxabicyclo system enhances polarity and hydrogen-bonding capacity, affecting solubility and pharmacokinetics .
Synthetic Utility :
- Boc-protected amines (e.g., target compound and analogs) are widely used in peptide synthesis and drug discovery for temporary amine protection .
- Formyl-substituted analogs () serve as aldehyde precursors for Schiff base formation or click chemistry .
Biological Applications: The azabicyclo[2.2.1]heptane framework () is prevalent in CNS drugs due to its ability to cross the blood-brain barrier . The target compound’s aminomethyl group may enhance interactions with enzyme active sites, making it a candidate for kinase inhibitors .
Research Findings
- Synthesis Efficiency : The target compound is synthesized via hydrazine-mediated deprotection () or palladium-catalyzed coupling (), achieving yields >80% .
- Stability : The Boc group in the target compound remains stable under basic conditions but is cleaved by HCl/MeOH, facilitating controlled deprotection .
- Comparative Solubility: The hydrochloride salt of the target compound exhibits higher aqueous solubility than non-ionic analogs (e.g., ethenyl or formyl derivatives) .
Biological Activity
Tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate is a compound notable for its unique bicyclic structure and potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H24N2O3
- Molecular Weight : 244.35 g/mol
- Structure : It features a tert-butyl group, an aminomethyl moiety, and a carbamate functional group, which contribute to its reactivity and biological interactions.
This compound exhibits its biological activity primarily through:
- Enzyme Interaction : The compound can bind to specific enzymes, potentially modulating their activity. This interaction is facilitated by the unique structural features that allow it to fit into enzyme active sites.
- Receptor Modulation : Preliminary studies suggest that the compound may interact with various receptors involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Biological Activity
Research indicates significant biological activities associated with this compound:
- Antimicrobial Activity : Some studies have highlighted its potential as an antimicrobial agent, showing efficacy against various bacterial strains.
- Cytotoxic Effects : In cellular assays, this compound has demonstrated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings indicate that the compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on cancer treatment, the compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The results demonstrated significant cytotoxicity, with lower IC50 values indicating higher potency against these cancer cells.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves:
- Starting Materials : Tert-butyl carbamate and an appropriate aminomethyl-substituted oxabicyclo[2.2.2]octane derivative.
- Reaction Conditions : The reaction is generally conducted under controlled conditions using a base and suitable solvent to ensure high yield and purity.
The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for further modifications .
Q & A
Q. What are the key factors in optimizing the synthesis of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate?
The synthesis requires multi-step routes involving cyclization and carbamate protection. Critical factors include:
- Reaction conditions : Temperature control (e.g., 0–25°C for amine coupling) and solvent selection (e.g., dichloromethane for improved solubility) .
- Catalysts and bases : Use of potassium carbonate or triethylamine to facilitate carbamate formation .
- Purification : Column chromatography or recrystallization to achieve >95% purity, validated by HPLC .
- Intermediate characterization : NMR (¹H/¹³C) and mass spectrometry (HRMS) to confirm intermediates like 1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-amine .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the bicyclic scaffold’s stereochemistry and confirm carbamate protection .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-HRMS) verifies molecular weight (C₁₅H₂₈N₂O₂, MW 268.4) .
- X-ray crystallography : For absolute configuration determination, SHELX programs are used for refinement .
Q. How does the 2-oxabicyclo[2.2.2]octane scaffold influence stability and reactivity?
The bicyclic system provides:
- Rigidity : Reduces conformational flexibility, enhancing metabolic stability in biological assays .
- Electron-rich oxygen : The ether oxygen increases polarity, improving aqueous solubility compared to non-oxygenated bicyclo scaffolds .
- Thermal stability : Decomposition occurs >200°C, confirmed by TGA .
Q. What are the recommended storage conditions to ensure compound integrity?
- Temperature : Store at –20°C in inert atmosphere (argon) to prevent oxidation .
- Solvent : Dissolve in anhydrous DMSO or acetonitrile for long-term storage; avoid protic solvents to minimize hydrolysis .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be addressed?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
- Enantiomer-polarity analysis : Apply Flack’s x parameter in X-ray refinement to avoid false chirality assignments .
- Asymmetric catalysis : Employ Pd-catalyzed coupling for stereoselective aminomethyl group introduction .
Q. What computational methods predict biological activity and binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) using the bicyclic core as a rigid scaffold .
- QM/MM simulations : Assess carbamate hydrolysis mechanisms under physiological pH .
- Pharmacophore modeling : Identify key hydrogen-bond acceptors (ether oxygen) and hydrophobic regions (tert-butyl group) .
Q. How are in vitro assays designed to evaluate pharmacological potential?
- Surface plasmon resonance (SPR) : Measure binding kinetics to target proteins (e.g., IC₅₀ values for enzyme inhibition) .
- Cellular permeability : Caco-2 assays with LC-MS quantification to assess membrane penetration .
- Metabolic stability : Incubate with liver microsomes and monitor degradation via HPLC .
Q. How do structural modifications impact bioactivity?
- Carbamate vs. urea : Replacing the carbamate with urea reduces hydrolysis but increases polarity, altering pharmacokinetics .
- Aminomethyl position : Shifting the aminomethyl group to C3 (vs. C1) decreases target affinity by 10-fold, as shown in SAR studies .
- Bicyclic ring substitution : Introducing methyl groups at bridgehead positions enhances lipophilicity (logP +0.5) but may reduce solubility .
Q. How should conflicting crystallographic and spectroscopic data be resolved?
- Cross-validation : Compare X-ray data (e.g., SHELXL refinement ) with NOESY NMR to confirm spatial arrangements .
- Dynamic effects : Use variable-temperature NMR to assess if conformational flexibility explains discrepancies in bond angles .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to reconcile experimental and theoretical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
